2-(2-Nitro-1-propenyl)furan
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Overview
Description
“2-(2-Nitro-1-propenyl)furan” is a chemical compound with the molecular formula C7H7NO3 . It has an average mass of 153.135 Da and a mono-isotopic mass of 153.042587 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through the condensation of furfural with nitromethane, conducted in sodium tertiary butoxide . This process is part of the broader Paal-Knorr Furan Synthesis, which is a key method for the preparation of furans .Molecular Structure Analysis
The molecular structure of this compound consists of a furan ring with a nitropropenyl group attached . The exact structure can be represented as a 2D Mol file .Scientific Research Applications
- Furan derivatives, including 2-(2-nitrovinyl)furan, have gained attention due to their antibacterial properties. Researchers have explored their efficacy against both gram-positive and gram-negative bacteria .
- Additionally, furans have shown promise as potential anticancer agents . Their diverse biological and pharmacological characteristics make them intriguing targets for drug development.
- Another furan derivative, 5-hydroxymethylfurfural (HMF), can be used in strategies involving the synthesis of epoxy resins and other polymers .
Antibacterial Activity
Medicinal Chemistry
Epoxy Resins and Polymers
Natural Product Synthesis
Mechanism of Action
Target of Action
The primary targets of 2-(2-Nitro-1-propenyl)furan are bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . These enzymes play a crucial role in the metabolic processes of bacteria, making them an effective target for antibacterial action .
Mode of Action
It is known to inhibit several bacterial enzymes, particularly those involved in the degradation of glucose and pyruvate . This inhibition is believed to affect other enzymes as well, such as pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Biochemical Pathways
The inhibition of these enzymes disrupts the normal metabolic pathways of the bacteria, affecting their ability to process glucose and pyruvate. This disruption can lead to a decrease in bacterial growth and proliferation, contributing to the antibacterial effects of this compound .
Pharmacokinetics
Furan derivatives are generally known for their wide range of biological and pharmacological characteristics, which have led to their use in various therapeutic applications .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and proliferation. By disrupting key metabolic pathways, it prevents bacteria from effectively processing glucose and pyruvate, which are essential for their survival and growth .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH, temperature, and moisture can affect the formation of volatile compounds in glycine/glucose model systems . .
properties
IUPAC Name |
2-[(E)-2-nitroprop-1-enyl]furan |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-6(8(9)10)5-7-3-2-4-11-7/h2-5H,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQJRPWHHXBVQO-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CO1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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